molecular formula C16H14Cl2N2O4 B5192709 5-chloro-N'-[2-(4-chloro-2-methylphenoxy)acetyl]-2-hydroxybenzohydrazide

5-chloro-N'-[2-(4-chloro-2-methylphenoxy)acetyl]-2-hydroxybenzohydrazide

Cat. No.: B5192709
M. Wt: 369.2 g/mol
InChI Key: WXWFIHVQBDCAEE-UHFFFAOYSA-N
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Description

5-chloro-N’-[2-(4-chloro-2-methylphenoxy)acetyl]-2-hydroxybenzohydrazide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes chloro, methyl, phenoxy, acetyl, hydroxy, and benzohydrazide functional groups.

Properties

IUPAC Name

5-chloro-N'-[2-(4-chloro-2-methylphenoxy)acetyl]-2-hydroxybenzohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Cl2N2O4/c1-9-6-10(17)3-5-14(9)24-8-15(22)19-20-16(23)12-7-11(18)2-4-13(12)21/h2-7,21H,8H2,1H3,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXWFIHVQBDCAEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCC(=O)NNC(=O)C2=C(C=CC(=C2)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N’-[2-(4-chloro-2-methylphenoxy)acetyl]-2-hydroxybenzohydrazide typically involves multiple steps. One common method includes the reaction of 4-chloro-2-methylphenol with chloroacetyl chloride to form 2-(4-chloro-2-methylphenoxy)acetyl chloride. This intermediate is then reacted with 5-chloro-2-hydroxybenzohydrazide under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like lutidine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N’-[2-(4-chloro-2-methylphenoxy)acetyl]-2-hydroxybenzohydrazide can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This compound can participate in nucleophilic substitution reactions, especially at the chloro and acetyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

5-chloro-N’-[2-(4-chloro-2-methylphenoxy)acetyl]-2-hydroxybenzohydrazide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-chloro-N’-[2-(4-chloro-2-methylphenoxy)acetyl]-2-hydroxybenzohydrazide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-2-methylphenoxyacetic acid (MCPA): A widely used herbicide with a similar phenoxy structure.

    2,4-dichlorophenoxyacetic acid (2,4-D): Another herbicide with structural similarities.

    2,4,5-trichlorophenoxyacetic acid (2,4,5-T): Known for its use in agriculture.

Uniqueness

5-chloro-N’-[2-(4-chloro-2-methylphenoxy)acetyl]-2-hydroxybenzohydrazide is unique due to its combination of functional groups, which confer specific chemical and biological properties not found in the similar compounds listed above

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